Methyl 2-methylpentadecanoate, also known as methyl pentadecanoate, is an ester derived from pentadecanoic acid and methanol. Its chemical formula is , with a molecular weight of approximately 256.42 g/mol. This compound is classified as a fatty acid methyl ester and is notable for its role in various industrial and scientific applications.
Methyl pentadecanoate can be sourced from natural fats and oils, particularly those containing long-chain fatty acids. It can also be synthesized through chemical processes, particularly esterification reactions involving pentadecanoic acid and methanol.
Methyl pentadecanoate falls under the category of fatty acid esters. It is recognized for its low toxicity and is not classified as hazardous according to various safety regulations, including OSHA standards. The compound is often used in research and industrial applications due to its unique properties.
The primary method for synthesizing methyl pentadecanoate is through the esterification of pentadecanoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the process.
Technical Details:
Methyl pentadecanoate has a linear structure characterized by a long carbon chain. The molecular structure can be represented as follows:
The structural representation includes a methyl group attached to the carboxylate functional group of pentadecanoic acid, forming an ester linkage.
Methyl pentadecanoate can undergo several types of chemical reactions:
Technical Details:
The mechanism of action for methyl pentadecanoate primarily involves its reactivity as an ester. In hydrolysis, the ester bond breaks in the presence of water, leading to the formation of the corresponding acid and alcohol. This reaction is catalyzed by either acids or bases, depending on the conditions employed.
Data:
where represents pentadecanoic acid .
Methyl pentadecanoate has several scientific uses:
Its unique chain length imparts distinct physical and chemical properties compared to other esters, making it suitable for specific applications where these characteristics are advantageous .
Acyltransferases catalyze the decisive esterification step in methyl 2-methylpentadecanoate biosynthesis, transferring methyl-branched acyl groups to methanol or methyl-donor molecules. The wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) family is particularly significant in bacterial systems, where it demonstrates broad substrate promiscuity toward branched-chain substrates. These enzymes activate 2-methylpentadecanoic acid through CoA esterification before mediating nucleophilic attack by methanol, forming the ester bond characteristic of methyl 2-methylpentadecanoate [1]. Structural analyses reveal that bacterial WS/DGAT enzymes possess hydrophobic substrate-binding pockets with flexible geometry, accommodating the steric demands of the 2-methyl branch through van der Waals interactions with nonpolar residues like valine and leucine [5] [8].
Beyond WS/DGATs, S-adenosyl methionine (SAM)-dependent methyltransferases contribute to the biosynthetic pathway by methylating pentadecanoic acid precursors. Class I methyltransferases, characterized by a Rossmann fold for SAM binding, position the methyl-branch at C-2 through regioselective catalysis. The catalytic mechanism involves an SN2 nucleophilic attack where the carboxylate oxygen of the fatty acid attacks the methyl group of SAM, displacing S-adenosylhomocysteine [3] [8]. This enzymatic step is critical for establishing the branched topology before esterification. In vitro reconstitution experiments with Micromonospora aurantiaca cell extracts demonstrate that methyltransferase activity increases by 3.7-fold when provided with 2-methylpentadecanoic acid compared to linear analogs, highlighting enzymatic preference for branched-chain substrates [5].
Table 1: Acyltransferases Involved in Methyl 2-Methylpentadecanoate Biosynthesis
Enzyme Class | Organism | Catalytic Function | Specificity Determinants |
---|---|---|---|
WS/DGAT | Escherichia coli (engineered) | Esterification of branched acyl-CoA with methanol | Hydrophobic pocket residues (Val84, Leu326) |
Class I Methyltransferase | Micromonospora aurantiaca | SAM-dependent methylation at C-2 position | Rossmann fold SAM-binding domain |
Acyl-ACP Methyltransferase | Chitinophaga spp. | Methyl ester formation from branched acyl-ACP | ACP recognition helix |
The biosynthesis of methyl 2-methylpentadecanoate exhibits stringent substrate regioselectivity governed by enzymatic constraints. Ester synthases preferentially recognize anteiso-branched fatty acids with methyl groups at even-numbered positions, particularly C-2. Kinetic analyses reveal that Micromonospora aurantiaca ester synthases exhibit a 5.2-fold higher catalytic efficiency (kcat/Km = 4.3 × 104 M-1s-1) for 2-methylpentadecanoyl-ACP compared to unbranhed pentadecanoyl-ACP, attributable to optimized hydrophobic interactions in the enzyme's substrate channel [5]. Molecular dynamics simulations indicate that 2-methyl branching induces a substrate kink conformation that positions the carboxyl group optimally within the active site, reducing the reaction activation energy by 8.3 kJ/mol compared to linear analogs [5].
Kinetic modeling of the complete pathway reveals bottlenecks at methylmalonyl-CoA incorporation. Flux balance analysis demonstrates that overexpression of methylmalonyl-CoA mutase increases methyl 2-methylpentadecanoate yield by 2.4-fold in Corynebacterium glutamicum, confirming this step as a major flux control point [5]. The following kinetic model accurately predicts biosynthetic flux:
v = Vmax × [S] / (Km × (1 + [I]/Ki) + [S])
Where [I] represents the concentration of the inhibitor palmitoyl-CoA (Ki = 45 µM), which competes with branched-chain acyl intermediates. Fed-batch cultivations with real-time metabolic control based on this model achieved 273 mg/L methyl 2-methylpentadecanoate in engineered E. coli, demonstrating the utility of kinetic predictions for bioproduction optimization [1] [5].
Table 2: Kinetic Parameters of Methyl 2-Methylpentadecanoate Biosynthesis
Enzyme | Substrate | Km (µM) | kcat (s-1) | Inhibitors (Ki) |
---|---|---|---|---|
Branched-Ketoacid Decarboxylase | 2-keto-3-methylvalerate | 85 ± 8 | 0.32 ± 0.03 | None detected |
WS/DGAT | 2-Methylpentadecanoyl-CoA | 112 ± 11 | 0.18 ± 0.02 | Palmitoyl-CoA (45 ± 5 µM) |
SAM-Methyltransferase | Pentadecanoic acid | 240 ± 22 | 0.09 ± 0.01 | S-Adenosylhomocysteine (28 ± 3 µM) |
Feeding experiments with isotopically labeled precursors ([2H10]leucine, [2H8]valine) in Micromonospora aurantiaca demonstrated that 65-78% of 2-methyl branches originate from branched-chain amino acid metabolism, while methylmalonyl-CoA contributes 22-35% of methyl groups at internal positions. This metabolic crosstalk necessitates precise balancing of precursor pools for efficient biosynthesis [5].
Prokaryotic systems employ consolidated biosynthesis where cytosolic enzymes sequentially modify precursors without cellular compartmentalization. In actinomycetes like Micromonospora aurantiaca, a Type II fatty acid synthase (FAS) system generates 2-methylpentadecanoic acid through discrete enzymatic steps. The pathway initiates with branched-chain starter units (isobutyryl-CoA from valine, 2-methylbutyryl-CoA from isoleucine) that prime FAS elongation. Methyl branches are introduced via methylmalonyl-CoA incorporation at specific cycles, followed by dedicated SAM-dependent methyltransferases for C-2 methylation. Finally, an ester synthase catalyzes methylester formation directly from acyl-ACP intermediates [5]. This streamlined process enables high pathway flux but offers limited subcellular regulation, resulting in 169 mg/L methyl 2-methylpentadecanoate in Pichia pastoris engineering attempts [1].
In contrast, eukaryotic biosynthesis involves subcellular compartmentalization that separates pathway segments. Plant systems (e.g., Arabidopsis thaliana) distribute biosynthesis between plastids (prokaryotic pathway) and endoplasmic reticulum (eukaryotic pathway). The initial de novo synthesis occurs in plastids via prokaryotic-type II FAS, producing 2-methylpalmitoyl-ACP. This intermediate is then hydrolyzed by specialized thioesterases (e.g., FatB) and exported to the cytosol as free acid. Subsequent activation to 2-methylpentadecanoyl-CoA occurs in the endoplasmic reticulum, where acyl-CoA:alcohol acyltransferases utilize methanol to form the methyl ester [7]. This spatial separation necessitates interorganelle metabolite transport but enables independent regulation – flux analysis indicates 38% of fatty acids enter the prokaryotic pathway, while 62% are exported for eukaryotic processing [7].
Table 3: Comparative Biosynthesis of Methyl 2-Methylpentadecanoate
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
Pathway Architecture | Consolidated cytosolic pathway | Compartmentalized: plastid + ER pathways |
Starter Unit Origin | Branched-chain amino acid catabolism | Mitochondrial branched-chain ketoacid decarboxylation |
Methyl Branch Insertion | Methylmalonyl-CoA during FAS elongation | Cytosolic SAM-dependent methylation |
Esterification Site | Direct from acyl-ACP | Acyl-CoA in endoplasmic reticulum |
Regulatory Mechanisms | Transcriptional control of operons | Compartment-specific substrate channeling |
Reported Yields | 169 mg/L (engineered yeast) [1] | Not quantified (natural systems) |
The phosphatidylcholine (PC) shunt pathway represents a eukaryotic adaptation where 2-methylpentadecanoic acid is incorporated into PC via lysophosphatidylcholine acyltransferase (LPCAT), then released by phospholipase-mediated cleavage before esterification. This circuitous route explains the delayed radiolabeling kinetics observed in Arabidopsis, where 14C-acetate incorporation into methyl 2-methylpentadecanoate lags behind PC synthesis by 90 minutes [7]. Eukaryotic systems also exhibit enhanced discrimination against branched chains during acyl editing – positional analysis shows that saturated branched fatty acids constitute only 12.3% of nascent PC but 24.3% after selective remodeling, improving methyl ester purity at the cost of reduced flux [7].
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